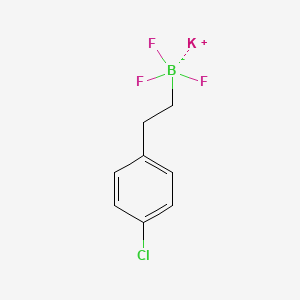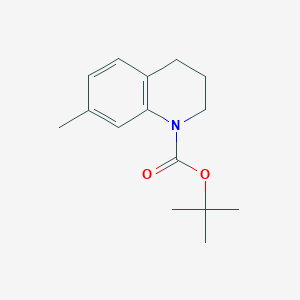
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid and features a complex bicyclic structure that includes a quinolizine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester typically involves the reaction of the corresponding amine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Amine+Methyl chloroformate→Carbamic acid ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, ethyl ester
- Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, propyl ester
Uniqueness
The uniqueness of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester lies in its specific structure and the resulting chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
100836-78-0 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
methyl N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-18-14(17)15-12-8-10-4-2-6-16-7-3-5-11(9-12)13(10)16/h8-9H,2-7H2,1H3,(H,15,17) |
InChI-Schlüssel |
VIGWHXBGCBEOBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)




![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)



![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)



